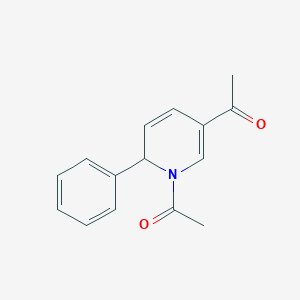
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- is a nitrogen-containing heterocyclic compound. Pyridine derivatives are significant in medicinal chemistry due to their presence in many pharmaceuticals, natural products, and functional materials This compound is a six-membered ring structure with nitrogen as one of the ring atoms, making it a part of the pyridine family
Vorbereitungsmethoden
The synthesis of Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach includes the use of inorganic strong acid aqueous solutions and subsequent reactions at elevated temperatures . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, Grignard reagents, and strong acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can lead to the formation of dihydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridine derivatives are known for their therapeutic properties, including anti-cancer, antihypertensive, and antimicrobial activities . Industrially, these compounds are used in the production of agrochemicals and functional materials .
Wirkmechanismus
The mechanism of action of Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The acetyl and phenyl groups also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- can be compared with other pyridine derivatives such as 3,5-diacetyl-2,6-dimethylpyridine and pyrido[1,2-a]indoles These compounds share similar structural features but differ in their specific functional groups and biological activities
Eigenschaften
CAS-Nummer |
61340-77-0 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
1-(1-acetyl-2-phenyl-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C15H15NO2/c1-11(17)14-8-9-15(16(10-14)12(2)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChI-Schlüssel |
NNOAPQWBGNUDHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C(C=C1)C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















